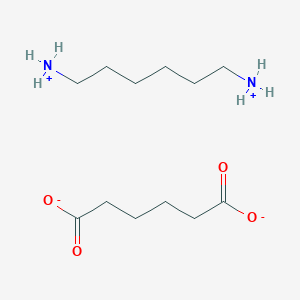
6-Azaniumylhexylazanium;hexanedioate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Azaniumylhexylazanium;hexanedioate, is synthesized through a condensation reaction between hexanedioic acid and 1,6-hexanediamine. The reaction typically occurs in a solvent such as water or an organic solvent under controlled temperature and pressure conditions. The resulting product is a white crystalline solid that is soluble in water .
Industrial Production Methods
In industrial settings, the production of hexanedioic acid, compd. with 1,6-hexanediamine, involves large-scale reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Azaniumylhexylazanium;hexanedioate, undergoes various chemical reactions, including:
Condensation Reactions: Formation of polyamides like nylon 66.
Hydrolysis: Breaking down into hexanedioic acid and 1,6-hexanediamine in the presence of water.
Oxidation and Reduction: Can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Condensation: Requires heat and sometimes catalysts to facilitate the reaction.
Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.
Oxidation: Involves oxidizing agents such as nitric acid.
Major Products Formed
Nylon 66: A major product formed through the polymerization of hexanedioic acid, compd. with 1,6-hexanediamine.
Hexanedioic Acid and 1,6-Hexanediamine: Products of hydrolysis.
Aplicaciones Científicas De Investigación
6-Azaniumylhexylazanium;hexanedioate, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyamides and other polymers.
Biology: Studied for its biocompatibility and potential use in biomedical applications.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, compd. with 1,6-hexanediamine, primarily involves its ability to form strong hydrogen bonds and participate in condensation reactions. These properties enable it to act as a building block for polymers like nylon 66. The molecular targets and pathways involved include the formation of amide bonds between the carboxyl groups of hexanedioic acid and the amine groups of 1,6-hexanediamine .
Comparación Con Compuestos Similares
6-Azaniumylhexylazanium;hexanedioate, can be compared with other similar compounds such as:
Hexanedioic Acid: A dicarboxylic acid used in the production of various polymers.
1,6-Hexanediamine: A diamine used in the synthesis of polyamides and other polymers.
Nylon 6: Another type of polyamide made from caprolactam, differing in its monomer composition and properties.
Hexanedioic acid, compd. with 1,6-hexanediamine, is unique due to its specific combination of hexanedioic acid and 1,6-hexanediamine, which imparts distinct properties to the resulting polymer, nylon 66 .
Propiedades
IUPAC Name |
6-azaniumylhexylazanium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFRSDWQMJYQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC[NH3+])CC[NH3+].C(CCC(=O)[O-])CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69227-16-3, 52349-42-5, 3323-53-3 | |
| Record name | Hexanedioic acid, polymer with 1,6-hexanediamine, hydroxymethylated methoxymethylated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52349-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3323-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15511-81-6 | |
| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15511-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015511816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethylenediamine adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)






